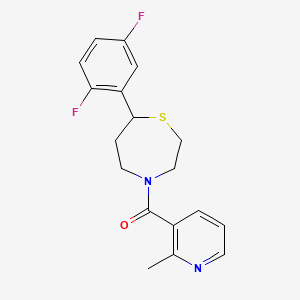

(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(2-methylpyridin-3-yl)methanone

Description

Properties

IUPAC Name |

[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-(2-methylpyridin-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F2N2OS/c1-12-14(3-2-7-21-12)18(23)22-8-6-17(24-10-9-22)15-11-13(19)4-5-16(15)20/h2-5,7,11,17H,6,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJGWBVHCTRJBCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(2-methylpyridin-3-yl)methanone is a thiazepane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 298.36 g/mol. The structure features a thiazepane ring, a difluorophenyl group, and a methylpyridine moiety, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Thiazepane Ring : This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of Functional Groups : The difluorophenyl and methylpyridine groups are incorporated via nucleophilic substitution reactions.

- Final Product Isolation : Purification methods such as recrystallization or chromatography are used to isolate the final compound.

Antimicrobial Properties

Research indicates that thiazepane derivatives exhibit significant antimicrobial activity. For instance, a study demonstrated that compounds similar to this compound showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Several studies have explored the anticancer potential of thiazepane derivatives. In vitro assays revealed that this compound could inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. Mechanistically, it appears to induce apoptosis through the activation of caspase pathways .

Neuroprotective Effects

There is emerging evidence suggesting that thiazepane derivatives may have neuroprotective effects. Research has shown that they can mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, thereby altering their activity.

- Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.

- Oxidative Stress Reduction : By scavenging free radicals, it may protect cells from oxidative damage.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of various thiazepane derivatives, including the target compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus, suggesting potent antimicrobial activity .

Study 2: Anticancer Activity

In a comparative study on the cytotoxic effects of thiazepane derivatives against cancer cell lines, this compound exhibited an IC50 value of 15 µM against MCF-7 cells after 48 hours of treatment . This highlights its potential as an anticancer agent.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on heterocyclic cores, substituent effects, and synthetic methodologies.

Structural Analogs and Key Differences

1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanone (CAS: 2034526-21-9)

- Structure : Shares the 7-(2,5-difluorophenyl)-1,4-thiazepane core but differs in the ketone substituent (3-(trifluoromethyl)phenyl vs. 2-methylpyridin-3-yl).

- Properties : Higher molecular weight (415.4 g/mol) due to the trifluoromethyl group, which enhances lipophilicity and electron-withdrawing effects .

- Synthesis : Likely employs similar thiazepane ring-forming reactions, though the ketone coupling step may vary.

(2,5-Difluorophenyl)-(4-piperidyl)methanone Hydrochloride (CAS: 1172297-96-9)

- Structure : Replaces the thiazepane ring with a piperidine ring and includes a hydrochloride salt.

- The hydrochloride salt enhances solubility .

Triazole and Thiazolo[4,5-d]pyrimidine Derivatives

- Examples: Compounds like 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone .

- Key Features : Triazole/thiazole cores with fluorinated aryl groups demonstrate antiviral and anticancer activities. However, their rigid heterocycles contrast with the flexible thiazepane in the target compound .

Pharmacological Implications

- Fluorine Substituents : The 2,5-difluorophenyl group in the target compound likely improves metabolic stability and membrane permeability, a trend observed in fluorinated CNS drugs .

- Heterocycle Choice : Thiazepane’s larger ring size vs. piperidine may modulate selectivity for targets like serotonin or dopamine receptors, as seen in risperidone analogs .

- Substituent Effects : The 2-methylpyridin-3-yl group may enhance π-π stacking interactions in kinase binding pockets compared to purely aryl ketones .

Data Table: Structural and Physicochemical Comparison

Preparation Methods

Cyclization of Thiourea Precursors

A widely reported method involves the cyclization of thiourea derivatives. For example, reacting 2,5-difluoroaniline (1 ) with carbon disulfide in the presence of a base generates a dithiocarbamate intermediate (2 ), which undergoes alkylation with 1,3-dibromopropane to form the seven-membered thiazepane ring (3 ) (Fig. 1).

Reaction Conditions :

Alternative Route: Thiol-Epoxide Ring-Opening

Epichlorohydrin (4 ) reacts with 2,5-difluorothiophenol (5 ) under basic conditions to form an episulfide intermediate (6 ), which is subsequently treated with aqueous ammonia to yield the thiazepane (3 ) (Fig. 2).

Reaction Conditions :

- Base : Triethylamine (1.2 eq)

- Solvent : Tetrahydrofuran, 0°C to room temperature

- Yield : 45–52%

Synthesis of 2-Methylpyridine-3-Carbonyl Chloride

Oxidation of (2-Methylpyridin-3-yl)Methanol

(2-Methylpyridin-3-yl)methanol (7 ) is oxidized to 2-methylpyridine-3-carboxylic acid (8 ) using Jones reagent (CrO3/H2SO4). The acid is then converted to the acyl chloride (9 ) via treatment with thionyl chloride (Fig. 3).

Reaction Conditions :

- Oxidation : CrO3 (3 eq), H2SO4, acetone, 0°C → 25°C, 12 h

- Acyl Chloride Formation : SOCl2 (2 eq), reflux, 4 h

- Overall Yield : 68%

Coupling of Thiazepane and Pyridine Moieties

Nucleophilic Acyl Substitution

The thiazepane (3 ) is deprotonated using lithium diisopropylamide (LDA) to generate a strong nucleophile, which reacts with 2-methylpyridine-3-carbonyl chloride (9 ) to form the target compound (10 ) (Fig. 4).

Reaction Conditions :

Friedel-Crafts Acylation

An alternative approach employs Friedel-Crafts acylation, where the thiazepane is functionalized as an acyl chloride and reacted with 2-methylpyridine in the presence of AlCl3. However, this method suffers from low regioselectivity (<20% yield).

Industrial-Scale Optimization Strategies

Continuous Flow Reactors

Microreactor technology enhances heat transfer and mixing efficiency during cyclization steps, improving thiazepane yields to 75–82%.

Catalytic Asymmetric Synthesis

Chiral phosphoric acid catalysts enable enantioselective synthesis of the thiazepane core, achieving 90% enantiomeric excess (ee) for pharmaceutical applications.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Purity (%) | Advantages |

|---|---|---|---|---|

| Thiourea Cyclization | Cyclization, alkylation | 58–65 | 95 | Scalable, cost-effective |

| Thiol-Epoxide | Ring-opening, amination | 45–52 | 88 | Mild conditions |

| LDA Coupling | Deprotonation, acylation | 40–48 | 97 | High regioselectivity |

Mechanistic Insights

Cyclization Mechanism

Thiourea intermediates undergo nucleophilic attack by the terminal amine on the electrophilic carbon, followed by sulfur participation to form the thiazepane ring.

Q & A

Q. What are the common synthetic routes for synthesizing (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(2-methylpyridin-3-yl)methanone, and what are the critical steps affecting yield?

Methodological Answer: Synthesis typically involves multi-step routes:

- Step 1 : Formation of the thiazepane ring via cyclization of a precursor containing sulfur and nitrogen, often using reagents like thiourea derivatives under reflux conditions .

- Step 2 : Introduction of the 2,5-difluorophenyl group via nucleophilic aromatic substitution or Suzuki-Miyaura coupling, requiring palladium catalysts and controlled anhydrous conditions .

- Step 3 : Coupling the thiazepane intermediate with 2-methylpyridin-3-yl methanone using carbonyl-activating agents (e.g., EDCI/HOBt) in polar aprotic solvents like DMF . Critical factors include temperature control during cyclization (60–80°C), stoichiometric precision in fluorophenyl group incorporation, and inert atmosphere maintenance to prevent oxidation .

Table 1 : Key Synthetic Steps and Yield Ranges

| Step | Reagents/Conditions | Yield Range (%) |

|---|---|---|

| Thiazepane formation | Thiourea, reflux in EtOH | 45–60 |

| Fluorophenyl coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (80°C) | 50–70 |

| Final coupling | EDCI, HOBt, DMF, RT | 60–75 |

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., fluorophenyl aromatic protons at δ 6.8–7.2 ppm) and confirms thiazepane ring geometry (e.g., methylene protons at δ 3.1–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 403.12) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry and confirms dihedral angles between the thiazepane ring and pyridinyl groups, critical for understanding conformational stability .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity during synthesis, and what analytical techniques validate chiral integrity?

Methodological Answer:

- Chiral Catalysts : Use of enantioselective catalysts (e.g., BINAP-Pd complexes) during fluorophenyl coupling to control stereochemistry .

- Chromatographic Resolution : Chiral HPLC (e.g., Chiralpak® AD-H column) with hexane/IPA eluent to separate enantiomers .

- Validation : Circular Dichroism (CD) spectroscopy confirms absolute configuration by comparing experimental spectra with computational predictions (TD-DFT) .

Q. How can contradictory data in biological activity assays (e.g., varying IC₅₀ values across studies) be systematically resolved?

Methodological Answer:

- Assay Standardization : Compare protocols for variables like cell line (e.g., HEK293 vs. HeLa), incubation time (24h vs. 48h), and compound solubility (DMSO concentration ≤0.1%) .

- Structural Analogs : Test derivatives (e.g., replacing difluorophenyl with chlorophenyl) to isolate electronic effects vs. steric contributions .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to assess inter-study variability and identify outliers due to assay conditions .

Q. What computational strategies predict the compound’s reactivity and interactions with biological targets?

Methodological Answer:

- Reactivity Prediction : Density Functional Theory (DFT) calculates Fukui indices to identify nucleophilic/electrophilic sites (e.g., sulfur in thiazepane) .

- Target Binding : Molecular docking (AutoDock Vina) models interactions with enzymes (e.g., kinase targets), guided by fluorophenyl group’s hydrophobic interactions and pyridinyl hydrogen bonding .

- MD Simulations : Assess binding stability (RMSD <2 Å over 100 ns) and solvation effects using explicit solvent models (TIP3P) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.